molecular formula C17H16F3N3O3S B2786048 N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide CAS No. 2034524-89-3

N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide

Cat. No.: B2786048
CAS No.: 2034524-89-3
M. Wt: 399.39
InChI Key: FOFJSSVNKNQROK-UHFFFAOYSA-N
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Description

N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide (CAS 2034524-89-3) is a chemical compound with the molecular formula C 17 H 16 F 3 N 3 O 3 S and a molecular weight of 399.39 g/mol . This molecule is a sulfonamide derivative featuring a pyridine core linked to a 2-pyrrolidone moiety and a benzenesulfonamide group bearing a trifluoromethyl (CF 3 ) substituent. Its structure is characterized by a topological polar surface area of 87.8 Ų and an XLogP3 value of 2, properties that are relevant for understanding its potential physicochemical behavior . Compounds containing similar structural motifs, such as the sulfonamide group and nitrogen-containing heterocycles, are frequently explored in medicinal and agricultural chemistry research for their potential biological activities . The presence of the 2-pyrrolidone group is of interest as this scaffold is found in molecules with various pharmacological properties . Similarly, the trifluoromethyl group is a common component in the design of bioactive compounds and advanced materials due to its ability to influence metabolic stability, lipophilicity, and binding affinity . This product is intended for research purposes by qualified laboratory personnel. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]-3-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3N3O3S/c18-17(19,20)13-3-1-4-14(10-13)27(25,26)22-11-12-6-7-21-15(9-12)23-8-2-5-16(23)24/h1,3-4,6-7,9-10,22H,2,5,8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOFJSSVNKNQROK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=NC=CC(=C2)CNS(=O)(=O)C3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the sulfonamide class, which is known for a variety of pharmacological effects, including antibacterial and antimalarial properties. The trifluoromethyl group enhances its lipophilicity, potentially improving its interaction with biological targets.

Chemical Structure

The molecular structure of this compound can be described as follows:

  • Molecular Formula : C₁₈H₁₈F₃N₃O₂S
  • Molecular Weight : 385.5 g/mol

This compound features:

  • A pyridine ring
  • A pyrrolidinone moiety
  • A trifluoromethyl group attached to a benzenesulfonamide backbone

Antimicrobial Properties

Sulfonamides are traditionally recognized for their antibacterial properties. This compound may exhibit similar activities, potentially inhibiting bacterial growth by interfering with folate synthesis pathways. Studies have shown that modifications in the sulfonamide structure can significantly affect antibacterial efficacy against various pathogens, including Escherichia coli and Staphylococcus aureus .

Antimalarial Activity

Research indicates that trifluoromethyl-substituted compounds have shown promise as antimalarial agents. For instance, similar derivatives have been synthesized and tested against Plasmodium falciparum, demonstrating significant inhibitory effects on prolyl-tRNA synthetase, leading to disrupted protein synthesis in the parasite . This suggests that this compound could also possess antimalarial properties.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing valuable insights into the potential effects of this compound.

Study Findings
Study 1 Identified that trifluoromethyl-substituted sulfonamides exhibited enhanced activity against malaria-causing parasites compared to their non-substituted counterparts.
Study 2 Reported on the synthesis and evaluation of novel trifluoromethylpyridine amides that demonstrated significant antibacterial activity against Xanthomonas oryzae at concentrations as low as 50 mg/L.
Study 3 Investigated the role of sulfonamides in inhibiting HDACs (histone deacetylases), suggesting potential applications in cancer therapy and metabolic disorders.

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, similar to other sulfonamides.
  • Receptor Modulation : It may interact with specific receptors, modulating their activity and influencing downstream signaling pathways.

Scientific Research Applications

Antimalarial Properties

Research indicates that compounds similar to N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide can inhibit prolyl-tRNA synthetase in Plasmodium falciparum, the malaria-causing parasite. By disrupting protein synthesis, these compounds exhibit significant antimalarial activity, making them candidates for further pharmacological studies.

Hyperuricemia and Gout Treatment

This compound has been investigated for its efficacy in treating hyperuricemia and gout. The compound's ability to reduce serum uric acid concentrations positions it as a potential therapeutic agent for these conditions. Studies indicate that sulfonamide derivatives can effectively manage uric acid levels, thereby alleviating symptoms associated with gout and related disorders .

Case Studies and Research Findings

StudyFindingsRelevance
Study on SulfonamidesInvestigated various sulfonamides' mechanisms of action against bacterial infectionsSupports the antimicrobial potential of this compound
Antimalarial ResearchDemonstrated inhibition of prolyl-tRNA synthetase by similar compoundsHighlights the antimalarial potential of the compound
Gout Treatment StudyEvaluated the effects of sulfonamide derivatives on uric acid levelsEstablishes therapeutic relevance for hyperuricemia and gout

Q & A

Q. What are the typical synthetic routes for N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide, and what key reaction conditions must be optimized to enhance yield and purity?

  • Methodological Answer : The synthesis involves sequential steps: (i) Pyridine-pyrrolidinone coupling : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the 2-oxopyrrolidin-1-yl group to pyridine. Optimize solvent (e.g., DMF or THF) and temperature (80–120°C) to prevent side reactions . (ii) Sulfonamide formation : React the pyridine intermediate with 3-(trifluoromethyl)benzenesulfonyl chloride under basic conditions (e.g., K₂CO₃). Control stoichiometry (1:1.2 molar ratio) and reaction time (4–6 hours) to avoid over-sulfonation . (iii) Purification : Use flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to isolate the product with >95% purity .

Q. Which analytical techniques are most effective for characterizing the structural integrity and purity of this compound during synthesis?

  • Methodological Answer :
  • NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the pyridine-pyrrolidinone linkage and sulfonamide formation (e.g., δ 8.5–8.7 ppm for pyridine protons; δ 3.2–3.5 ppm for pyrrolidinone CH₂) .
  • HPLC-MS : Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) assess purity (>98%) and detect trace impurities .
  • X-ray crystallography : Resolves stereochemical ambiguities in the sulfonamide group and trifluoromethyl orientation .

Q. What initial biological screening approaches are recommended to assess its mechanism of action, particularly regarding enzyme inhibition?

  • Methodological Answer :
  • In vitro enzyme assays : Use recombinant enzymes (e.g., tyrosine phosphatase 1B) with fluorogenic substrates (e.g., DiFMUP) to measure IC₅₀ values. Include positive controls (e.g., sodium orthovanadate) .
  • Binding kinetics : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinity (Kd) and thermodynamics (ΔH, ΔS) .
  • Cellular assays : Test cytotoxicity (MTT assay) and target modulation (Western blot for phosphorylated substrates) in HEK293 or HepG2 cells .

Q. How does the presence of the trifluoromethyl group and 2-oxopyrrolidin-1-yl moiety influence the compound’s physicochemical properties and binding interactions?

  • Methodological Answer :
  • Trifluoromethyl group : Enhances lipophilicity (logP ↑ by ~1.5 units) and metabolic stability (blocks CYP450 oxidation). Use computational tools (e.g., SwissADME) to predict bioavailability .
  • 2-Oxopyrrolidin-1-yl : Forms hydrogen bonds with catalytic residues (e.g., Asp181 in PTP1B) via the carbonyl oxygen. Replace with 2-pyrrolidone to test hydrogen-bond dependency .

Q. What are the primary challenges in achieving regioselectivity during the introduction of the sulfonamide group, and how can they be methodologically addressed?

  • Methodological Answer :
  • Challenge : Competing N- vs. O-sulfonation at the pyrrolidinone oxygen.
  • Solution : Use bulky bases (e.g., DBU) to deprotonate the pyridylmethyl amine selectively. Monitor reaction progress via TLC (Rf shift from 0.3 to 0.6 in EtOAc/hexane) .

Advanced Research Questions

Q. How can researchers resolve contradictory data regarding the compound’s binding affinity to tyrosine phosphatase 1B (PTP1B) observed across different assay conditions?

  • Methodological Answer :
  • Assay standardization : Compare buffer pH (6.5 vs. 7.4) and ionic strength (NaCl 0–150 mM) to identify condition-dependent effects .
  • Orthogonal validation : Use SPR (real-time kinetics) alongside enzyme inhibition assays. Discrepancies may indicate allosteric modulation vs. competitive inhibition .

Q. What in vivo pharmacokinetic parameters should be prioritized when evaluating this compound’s therapeutic potential, and which animal models are most appropriate?

  • Methodological Answer :
  • Parameters : Oral bioavailability (F > 20%), half-life (t½ > 4 hours), and brain penetration (logBB > -1). Use LC-MS/MS for plasma and tissue quantification .
  • Models :
  • Metabolic stability : CYP450 phenotyping in human liver microsomes.
  • Efficacy : Diet-induced obese mice for PTP1B-targeted obesity/diabetes studies .

Q. What strategies are recommended for optimizing the compound’s metabolic stability without compromising its inhibitory potency against target enzymes?

  • Methodological Answer :
  • Deuterium incorporation : Replace labile hydrogens (e.g., benzylic CH₂) with deuterium to slow CYP450 metabolism. Test using liver microsomes .
  • Prodrug design : Mask the sulfonamide as a tert-butyl carbamate; hydrolyze in vivo via esterases .

Q. How can structure-activity relationship (SAR) studies be systematically designed to explore the impact of pyridine and pyrrolidinone modifications on target selectivity?

  • Methodological Answer :
  • Pyridine substitution : Synthesize analogs with Cl, OMe, or CF₃ at the 4-position. Compare IC₅₀ against PTP1B vs. TCPTP (off-target phosphatase) .
  • Pyrrolidinone replacement : Test 2-oxazolidinone or cyclic urea analogs. Use molecular docking (AutoDock Vina) to predict binding poses .

Q. What computational methods are suitable for predicting off-target interactions of this compound, and how can these predictions be validated experimentally?

  • Methodological Answer :
  • In silico screening : Use SwissTargetPrediction or SEA Search to identify kinase or GPCR off-targets. Prioritize targets with Tanimoto similarity >70% to known ligands .
  • Validation : Perform broad-panel radioligand binding assays (CEREP) or thermal shift assays (TSA) for hit confirmation .

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